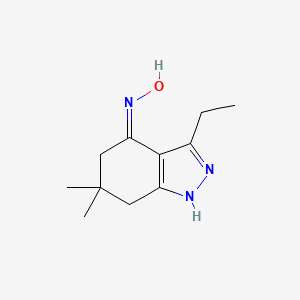
(NZ)-N-(3-ethyl-6,6-dimethyl-5,7-dihydro-1H-indazol-4-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NZ)-N-(3-ethyl-6,6-dimethyl-5,7-dihydro-1H-indazol-4-ylidene)hydroxylamine is a synthetic organic compound that belongs to the class of indazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(3-ethyl-6,6-dimethyl-5,7-dihydro-1H-indazol-4-ylidene)hydroxylamine typically involves the following steps:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Ethyl and Dimethyl Groups: Alkylation reactions are used to introduce the ethyl and dimethyl groups at the appropriate positions on the indazole ring.
Formation of the Hydrazone: The final step involves the reaction of the indazole derivative with hydroxylamine to form the hydrazone.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Receptor Binding: It can bind to specific receptors, influencing biological pathways.
Medicine
Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: It may exhibit therapeutic properties such as anti-inflammatory or anticancer activities.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may have applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (NZ)-N-(3-ethyl-6,6-dimethyl-5,7-dihydro-1H-indazol-4-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by binding to receptor sites, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds with similar indazole cores but different substituents.
Hydrazones: Compounds with similar hydrazone functional groups but different core structures.
Uniqueness
The uniqueness of (NZ)-N-(3-ethyl-6,6-dimethyl-5,7-dihydro-1H-indazol-4-ylidene)hydroxylamine lies in its specific combination of functional groups and its potential biological activities, which may differ from other indazole derivatives and hydrazones.
Properties
IUPAC Name |
(NZ)-N-(3-ethyl-6,6-dimethyl-5,7-dihydro-1H-indazol-4-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-4-7-10-8(13-12-7)5-11(2,3)6-9(10)14-15/h15H,4-6H2,1-3H3,(H,12,13)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFSCBQLGNQSIH-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC2=C1C(=NO)CC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NNC2=C1/C(=N\O)/CC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B6034990.png)
![6-(3-fluorophenyl)-N-methyl-N-(1-pyrimidin-4-ylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6035005.png)
![(3-(3-methoxybenzyl)-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6035012.png)
![N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-morpholin-4-ylbenzamide](/img/structure/B6035031.png)
![1-[2-(5-Ethyl-3-methyl-1,2-oxazol-4-YL)pyrrolidin-1-YL]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-YL]ethan-1-one](/img/structure/B6035034.png)
![1-[(2-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine](/img/structure/B6035042.png)
![5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolan-4-one](/img/structure/B6035048.png)
![1-[(4-Methylphenyl)methoxy]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride](/img/structure/B6035051.png)
![N-2-biphenylyl-3-({[(5-methyl-3-isoxazolyl)carbonyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B6035055.png)
![{1-[(5-chloro-2-thienyl)sulfonyl]-3-piperidinyl}(4-methoxy-2-methylphenyl)methanone](/img/structure/B6035057.png)
![1-(allylsulfonyl)-3-[2-(2,4-difluorophenyl)ethyl]piperidine](/img/structure/B6035068.png)
![ethyl 5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6035080.png)
![4-chloro-N-[4-[(4-chlorobenzoyl)amino]phenyl]benzamide](/img/structure/B6035082.png)
![5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B6035103.png)
